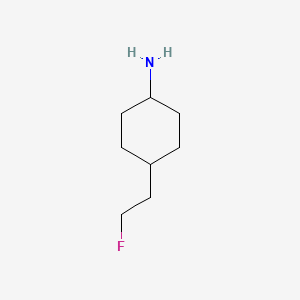![molecular formula C9H8N2O2 B15123418 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1638764-37-0](/img/structure/B15123418.png)
1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with biological targets, making it a valuable compound for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the desired pyrrolopyridine compound in moderate yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of FGFRs by binding to their active sites, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Indole derivatives: Indoles are another class of heterocyclic compounds with similar structural features and diverse biological activities.
Uniqueness
1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 7-position. This structural feature enhances its ability to interact with biological targets and makes it a valuable compound for drug discovery.
Eigenschaften
CAS-Nummer |
1638764-37-0 |
|---|---|
Molekularformel |
C9H8N2O2 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-methylpyrrolo[3,2-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-3-7-8(11)6(9(12)13)2-4-10-7/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
BLDCSYARXOYZRP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=NC=CC(=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123336.png)
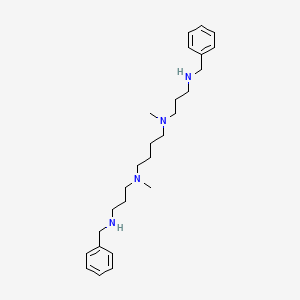
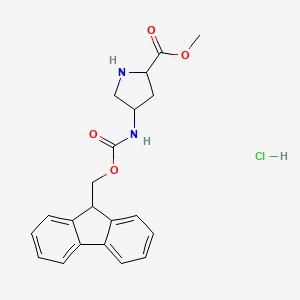
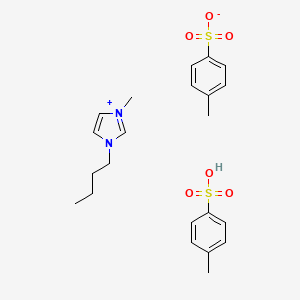
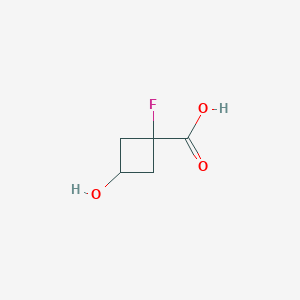
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
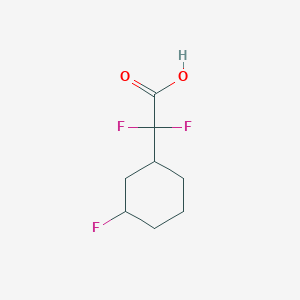

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
